molecular formula C16H11Cl2NOS B1420635 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-85-2

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420635
M. Wt: 336.2 g/mol
InChI Key: PUSZUOFFDAZFNJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene ring (a type of aromatic compound that contains sulfur), and a carbonyl chloride group (also known as an acyl chloride). These types of compounds are often used in organic synthesis and can exhibit a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, the methyl groups, and the carbonyl chloride group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive. This group could undergo reactions with nucleophiles, leading to the replacement of the chloride atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group could make the compound polar and potentially reactive .

Scientific Research Applications

Catalytic Applications

  • A chiral NCN ligand, related to the quinoline structure, has been utilized in cyclometalation with Pt(II) and Pd(II) for asymmetric catalysis in aldol and silylcyanation reactions. This showcases the potential of quinoline derivatives in catalysis (Yoon et al., 2006).

Synthetic Chemistry

  • Research on 4-oxo-1,4-dihydroquinoline derivatives highlights the reactivity of quinoline structures, indicating their potential in diverse synthetic pathways (Navabeh & Seyed Marziyeh, 2015).
  • Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline were studied, providing insights into molecular structures and intermolecular interactions significant for drug development (Rizvi et al., 2008).
  • The synthesis of bis(5-chloro-8-hydroxyquinolinium) tetrachloridopalladate(II) demonstrates the use of quinoline compounds in creating biologically active complexes (Vranec, Potočňák & Repovský, 2012).

Analytical Chemistry

  • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (Yoshida, Moriyama & Taniguchi, 1992).

Medicinal Chemistry

  • Lithium chloride-induced dissociation studies in palladium(II) complexes with quinoline ligands provide insights relevant to the development of pharmaceuticals (Ryabov, 1984).

Organic Chemistry

  • The chemistry of substituted quinolines, specifically thieno[2,3-b] and thiopyrano[2,3-b]quinolines, presents a diverse range of synthetic routes and potential applications in organic synthesis (Kiran et al., 2007).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZUOFFDAZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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